molecular formula C11H16N2OS B7926779 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiophen-2-yl-ethanone

2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiophen-2-yl-ethanone

Cat. No.: B7926779
M. Wt: 224.32 g/mol
InChI Key: YBEOTNTVFIBWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiophen-2-yl-ethanone is a complex organic compound that features a cyclopropyl group, an aminoethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiophen-2-yl-ethanone typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide in dimethylformamide (DMF), followed by heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one . The resulting intermediate undergoes further reactions to introduce the cyclopropyl and aminoethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow synthesis techniques and the application of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiophen-2-yl-ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiophen-2-yl-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiophen-2-yl-ethanone involves its interaction with specific molecular targets. The thiophene ring and aminoethyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure but differ in their functional groups.

    Cyclopropyl amines: Compounds such as cyclopropylamine and cyclopropylmethylamine have similar cyclopropyl and amino groups but lack the thiophene ring.

Uniqueness

2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiophen-2-yl-ethanone is unique due to the combination of its cyclopropyl, aminoethyl, and thiophene groups

Properties

IUPAC Name

2-[2-aminoethyl(cyclopropyl)amino]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-5-6-13(9-3-4-9)8-10(14)11-2-1-7-15-11/h1-2,7,9H,3-6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEOTNTVFIBWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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